p53-MDM2-IN-4

p53-MDM2 interaction binding affinity Ki comparison

This is p53-MDM2-IN-4 (Example 4), a micromolar dual MDM2/X inhibitor (Ki=3.079μM). Its pyrrolidine-2,3-dione scaffold is chemically distinct from clinical-stage spirooxindoles and Nutlins. Ideal for FP/SPR assay validation at μM thresholds and SAR exploration. Offers a lower-MW starting point (405.42 g/mol) for hit-to-lead optimization.

Molecular Formula C23H20FN3O3
Molecular Weight 405.4 g/mol
Cat. No. B5263179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep53-MDM2-IN-4
Molecular FormulaC23H20FN3O3
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)F)O
InChIInChI=1S/C23H20FN3O3/c24-18-9-7-16(8-10-18)20-19(21(28)17-5-2-1-3-6-17)22(29)23(30)27(20)13-4-12-26-14-11-25-15-26/h1-3,5-11,14-15,20,28H,4,12-13H2/b21-19-
InChIKeyWZHIJKGQYGXRHB-VZCXRCSSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p53-MDM2-IN-4: A Pyrrolidine-2,3-dione Inhibitor of the p53-MDM2/X Interaction for Preclinical Oncology Research


p53-MDM2-IN-4 (Example 4; CAS 350678-63-6) is a pyrrolidine-2,3-dione small molecule that inhibits the protein-protein interaction between p53 and both MDM2 and MDMX (MDM4) [1]. It exhibits a Ki of 3.079 μM for the p53-MDM2/X interaction [2], positioning it within the μM-range affinity class among p53-MDM2 antagonists. The compound is described as a research tool for anti-tumor investigations involving p53 pathway activation, with its primary characterization derived from the patent literature disclosing the pyrrylketone scaffold [1].

Why p53-MDM2-IN-4 Cannot Be Substituted with Nutlins or Clinical-Stage MDM2 Antagonists Without Re-optimization


Although p53-MDM2-IN-4 and clinical-stage MDM2 antagonists such as idasanutlin (RG7388), SAR405838, and RG7112 all inhibit the p53-MDM2 interaction, they exhibit profound differences in binding affinity, molecular target profile, and physicochemical properties that preclude simple substitution [1]. p53-MDM2-IN-4 demonstrates a Ki of 3.079 μM for the p53-MDM2/X interaction, whereas clinical candidates operate in the low nanomolar range: SAR405838 exhibits a Ki of 0.88 nM (~3,500-fold more potent), idasanutlin an IC50 of 6 nM, and RG7112 an IC50 of 18 nM [2]. The pyrrolidine-2,3-dione scaffold of p53-MDM2-IN-4 is chemically distinct from the cis-imidazoline-based Nutlin derivatives and spirooxindole-based clinical candidates, which translates to different solubility profiles, metabolic stability characteristics, and, most critically, different target selectivity patterns between MDM2 and MDMX [1]. As detailed in the quantitative evidence below, procurement decisions must account for these experimentally verified differences in potency, selectivity, and structural class.

Quantitative Comparative Evidence for p53-MDM2-IN-4 Versus Clinical MDM2 Antagonists


Binding Affinity Comparison: p53-MDM2-IN-4 Versus Clinical MDM2 Antagonists for p53-MDM2 Interaction Inhibition

p53-MDM2-IN-4 inhibits the p53-MDM2/X protein-protein interaction with a Ki of 3.079 μM [1]. In cross-study comparison, this represents substantially weaker binding affinity than clinical-stage MDM2 antagonists: SAR405838 (MI-773) exhibits a Ki of 0.88 nM, representing a ~3,500-fold higher affinity ; idasanutlin (RG7388) inhibits p53-MDM2 binding with an IC50 of 6 nM (~500-fold more potent) [2]; and RG7112 demonstrates an IC50 of 18 nM [3].

p53-MDM2 interaction binding affinity Ki comparison oncology research

MDM2 versus MDMX Dual Inhibition Profile: p53-MDM2-IN-4 Target Engagement

p53-MDM2-IN-4 is characterized as an inhibitor of the p53-MDM2/X protein interaction, indicating activity against both MDM2 and MDMX (MDM4) targets [1]. This dual-targeting profile contrasts with certain clinical MDM2 inhibitors such as SAR405838 and RG7112, which are primarily optimized for MDM2 selectivity. By comparison, Nutlin-3a demonstrates differential binding between MDM2 and MDMX, with weaker affinity for MDMX [2][3].

MDMX MDM4 dual inhibition target selectivity p53 pathway

Molecular Scaffold Differentiation: Pyrrolidine-2,3-dione Versus cis-Imidazoline Chemotypes

p53-MDM2-IN-4 contains a pyrrolidine-2,3-dione core scaffold (MW = 405.42; LogP = 2.86) , which is chemically distinct from the three major classes of MDM2 inhibitors in clinical development: cis-imidazoline-based Nutlin derivatives (e.g., idasanutlin, RG7112), spirooxindole-based antagonists (e.g., SAR405838), and piperidine-based inhibitors (e.g., AMG232) [1][2]. This scaffold differentiation results in distinct physicochemical property profiles, with p53-MDM2-IN-4 exhibiting a calculated LogP of 2.86 and a molecular weight of 405.42 g/mol .

chemical scaffold pyrrolidine-2,3-dione cis-imidazoline spirooxindole medicinal chemistry

Recommended Research Applications for p53-MDM2-IN-4 Based on Quantitative Evidence


Early-Stage Biochemical Screening and p53-MDM2 Interaction Assay Development

p53-MDM2-IN-4 is suitable for establishing and validating fluorescence polarization (FP), surface plasmon resonance (SPR), or AlphaScreen assays for detecting p53-MDM2/X protein-protein interaction disruption at micromolar concentrations. Given its Ki of 3.079 μM, the compound serves as a positive control for medium-throughput screening campaigns where hit identification thresholds are set in the micromolar range [1].

Scaffold-Hopping and Medicinal Chemistry Optimization Programs

The pyrrolidine-2,3-dione core of p53-MDM2-IN-4 (MW = 405.42; LogP = 2.86) provides a distinct chemical starting point for structure-activity relationship (SAR) exploration independent of the cis-imidazoline and spirooxindole chemotypes that dominate clinical development [2]. Medicinal chemistry teams seeking to develop novel intellectual property in the MDM2 inhibitor space may utilize p53-MDM2-IN-4 as a scaffold for hit-to-lead optimization, particularly given its smaller molecular weight relative to clinical candidates (~160-320 Da smaller) .

Dual MDM2/MDMX Pathway Inhibition Studies in MDMX-Expressing Tumor Models

The p53-MDM2/X dual-targeting profile of p53-MDM2-IN-4 makes it appropriate for investigating p53 reactivation in cellular models where MDMX (MDM4) overexpression contributes to resistance against MDM2-selective antagonists [3]. Researchers comparing single-agent versus combination MDM2/MDMX inhibition strategies may employ p53-MDM2-IN-4 as a reference dual inhibitor, noting its micromolar potency relative to more potent dual inhibitors such as MDM2/4-p53-IN-2 (MDM2-p53 IC50 = 70.7 nM; MDM4-p53 IC50 = 81.4 nM) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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